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Introduction
Pinometostat (formerly EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone

methyltransferase DOT1L (Disruptor of Telomeric Silencing 1-Like).[1] DOT1L is the sole

enzyme responsible for mono-, di-, and tri-methylation of histone H3 at lysine 79 (H3K79).[2][3]

In acute leukemias characterized by rearrangements of the Mixed Lineage Leukemia (MLL)

gene, the MLL-fusion proteins aberrantly recruit DOT1L to chromatin. This leads to ectopic

H3K79 hypermethylation and the subsequent upregulation of leukemogenic genes, such as

HOXA9 and MEIS1, driving the disease.[1][2][3] Pinometostat competitively inhibits the S-

adenosyl methionine (SAM) binding pocket of DOT1L, leading to reduced H3K79 methylation,

repression of MLL target genes, and selective apoptosis in MLL-rearranged leukemia cells.[3]

[4][5][6] Preclinical in vivo studies using xenograft models have demonstrated the potent anti-

tumor activity of Pinometostat, making it a promising therapeutic agent for this high-risk

leukemia subtype.[7][8][9]

These application notes provide a comprehensive overview of the treatment protocols for

Pinometostat in in vivo xenograft models, compiled from preclinical studies. The information

herein is intended to guide researchers in designing and executing their own in vivo

experiments.
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The diagram below illustrates the signaling pathway targeted by Pinometostat in MLL-

rearranged leukemia.
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Figure 1: Pinometostat Mechanism of Action in MLL-Rearranged Leukemia.

Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical in vivo xenograft

studies of Pinometostat.

Table 1: Animal Models and Cell Lines

Parameter Details References

Animal Species Mouse, Rat [10][11]

Mouse Strains NCr nu/nu, BALB/c nude, NSG [4][10][12]

Rat Strains
Immunocompromised rats

(strain not specified)
[10]

Cell Lines

MV4-11 (MLL-AF4), KOPN-8

(MLL-ENL), NOMO-1 (MLL-

AF9), MOLM-13 (MLL-AF9),

SEM (MLL-AF4)

[2][6][10]

Table 2: Pinometostat Dosing and Administration
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Administration
Route

Dosage
Vehicle/Formul
ation

Species References

Continuous IV

Infusion

35 - 70.5

mg/kg/day
Not specified Rat [4]

Intraperitoneal

(IP)
20 mg/kg Not specified Mouse [4]

Intraperitoneal

(IP)
50 mg/kg

2% DMSO +

30% PEG 300 +

5% Tween80 +

63% PBS

Mouse [12]

Intraperitoneal

(IP)
70 mg/kg Not specified Rat [13]

Subcutaneous

(SC)

Thrice daily (t.i.d)

dosing, specific

mg/kg not

detailed

Solution

formulation
Rat [14]
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Cell Line
Administration
Route &
Schedule

Dosage Outcome References

MV4-11

Continuous IV

infusion for 21

days

70.5 mg/kg/day

Complete tumor

regressions with

no regrowth for

up to 32 days

post-treatment.

[4]

MV4-11

Continuous IV

infusion for 21

days

35 mg/kg/day
Tumor

regression.

MV4-11

Continuous IV

infusion for 14

days

35 - 70

mg/kg/day

Reduced

H3K79me2

levels in tumor,

bone marrow,

and PBMCs.

[10]

MLL-r Xenograft

Intermittent IV

infusion (8

hours/day) for 21

days

67 mg/kg/day

Less efficacy

than continuous

infusion.

[10]

MV4-11

Continuous IV

infusion for 7

days

Not specified

Did not show

significant

efficacy.

[10]

MDA-MB-468

Intraperitoneal

injection every

two days (6

doses)

50 mg/kg
Anti-tumor

activity observed.
[12]

Experimental Workflow
The diagram below outlines a typical experimental workflow for evaluating Pinometostat in a

subcutaneous xenograft model.
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Figure 2: General Workflow for a Pinometostat In Vivo Xenograft Study.
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Detailed Experimental Protocols
Establishment of Subcutaneous Xenograft Model
This protocol is a general guideline and should be optimized for the specific cell line and animal

strain used.

Materials:

MLL-rearranged leukemia cells (e.g., MV4-11)

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), sterile

Matrigel (optional, can improve tumor take rate)

Immunocompromised mice (e.g., BALB/c nude or NSG), 4-6 weeks old[10]

Syringes (1 mL) and needles (23-25 gauge)

Anesthetic (e.g., Ketamine/Xylazine or Isoflurane)

Electric shaver or depilatory cream

Procedure:

Cell Culture: Culture MLL-rearranged cells in appropriate media until they reach the

logarithmic growth phase with 80-90% confluency.[4]

Cell Preparation:

Harvest cells and wash them 2-3 times with sterile PBS or HBSS to remove any remaining

culture medium.

Perform a cell count (e.g., using a hemocytometer and trypan blue) to determine cell

number and viability.
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Resuspend the cell pellet in sterile PBS or HBSS to the desired concentration (e.g., 5 x

10^6 cells in 100-200 µL).[10]

(Optional) If using Matrigel, mix the cell suspension with an equal volume of Matrigel on

ice immediately before injection. Keep the mixture on ice to prevent solidification.[15]

Animal Preparation:

Anesthetize the mouse using an approved protocol.

Shave a small area on the flank of the mouse where the cells will be injected.[15]

Subcutaneous Injection:

Gently lift the skin on the flank and insert the needle subcutaneously, parallel to the body.

Be careful not to puncture the underlying muscle or peritoneum.[15]

Slowly inject the cell suspension (typically 100-200 µL) to form a small bleb under the skin.

[4][15]

Withdraw the needle slowly to prevent leakage of the cell suspension.[15]

Post-Injection Monitoring:

Monitor the animals for recovery from anesthesia.

Check the injection site for any adverse reactions.

Allow tumors to grow to a palpable and measurable size (e.g., 50-150 mm³) before starting

treatment.[4]

Preparation and Administration of Pinometostat
Preparation of Pinometostat for Intraperitoneal (IP) Injection:

A common formulation for IP administration is a suspension in a vehicle solution.[12]

Materials:
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Pinometostat (EPZ-5676) powder

Dimethyl sulfoxide (DMSO)

PEG300

Tween-80

Phosphate-Buffered Saline (PBS) or Saline

Procedure (Example Formulation):

Prepare a stock solution of Pinometostat in DMSO.

For the final working solution, prepare a vehicle consisting of 2% DMSO, 30% PEG 300, 5%

Tween80, and 63% PBS.[12]

Add the appropriate volume of the Pinometostat stock solution to the vehicle to achieve the

desired final concentration for injection (e.g., for a 50 mg/kg dose).

Ensure the solution is well-mixed before administration. It is recommended to prepare this

fresh on the day of use.[3]

Administration:

Administer the prepared Pinometostat solution via intraperitoneal injection at the desired

dosing schedule.

Note: For continuous intravenous infusion, specialized equipment such as osmotic pumps or

infusion pumps is required. The formulation for this route may differ and often involves a more

soluble preparation. Due to its rapid clearance, continuous exposure has been shown to be

critical for optimal efficacy.[8] Subcutaneous administration has also been explored as an

alternative to continuous IV infusion.[14]

Tumor Growth and Animal Welfare Monitoring
Tumor Measurement:
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Measure the tumor dimensions (length and width) using digital calipers, typically 2-3 times

per week.[10]

Calculate the tumor volume using a standard formula. A commonly used formula is:

Tumor Volume (mm³) = (Length × Width²) / 2[4] or

Tumor Volume (mm³) = 0.52 × Length × Width²[10]

Record the tumor volumes for each animal over the course of the study to generate tumor

growth curves.

Animal Welfare Monitoring:

Monitor the animals daily for any signs of distress or toxicity.[5][14][16]

Key parameters to monitor include:

Body weight (measure 2-3 times per week)

Food and water consumption

Physical appearance (e.g., ruffled fur, hunched posture)

Behavioral changes (e.g., lethargy, reduced mobility)

Tumor ulceration or signs of infection

Establish humane endpoints for the study in accordance with institutional animal care and

use committee (IACUC) guidelines. Common endpoints include:

Tumor volume exceeding a certain size (e.g., >1500-2000 mm³)[14][17]

Significant body weight loss (e.g., >15-20%)[17]

Severe clinical signs of distress that cannot be alleviated.[14]

Pharmacodynamic Analysis

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 10 / 14 Tech Support

https://bio-protocol.org/exchange/minidetail?id=565873&type=30
https://www.yeasenbio.com/blogs/organoid/subcutaneous-tumor-xenograft-models-in-immunodeficient-mice
https://bio-protocol.org/exchange/minidetail?id=565873&type=30
https://www.pharmaceutical-networking.com/wp-content/uploads/2014/02/Tumor-Development-and-Animal-Welfare-in-a-Murine-Xenograft-Model.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0274886
https://www.researchgate.net/publication/313246438_Guidelines_for_the_welfare_and_use_of_animals_in_cancer_research
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0274886
https://staff.flinders.edu.au/content/dam/staff/research/ebi/animal/clinical-monitoring-guidelines.pdf
https://staff.flinders.edu.au/content/dam/staff/research/ebi/animal/clinical-monitoring-guidelines.pdf
https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0274886
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8270097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


At the end of the study, tumors and other tissues can be harvested for pharmacodynamic

analysis to confirm target engagement.

Immunohistochemistry (IHC) for H3K79me2:

Fix harvested tumor tissue in 10% neutral buffered formalin and embed in paraffin.

Cut 4-5 µm sections and mount on slides.

Deparaffinize and rehydrate the tissue sections.

Perform antigen retrieval (e.g., using a citrate-based buffer).

Block endogenous peroxidase activity and non-specific binding sites.

Incubate with a primary antibody specific for H3K79me2.

Incubate with a labeled secondary antibody.

Use a detection system (e.g., DAB) to visualize the antibody staining.

Counterstain with hematoxylin.

Dehydrate, clear, and mount the slides.

Analyze the staining intensity and distribution under a microscope to assess the reduction in

H3K79me2 levels in Pinometostat-treated tumors compared to controls.

RT-qPCR for HOXA9 and MEIS1 Expression:

Harvest tumor tissue and immediately snap-freeze in liquid nitrogen or place in an RNA

stabilization solution.

Extract total RNA from the tumor tissue using a suitable kit (e.g., RNeasy Kit, Qiagen).

Assess RNA quality and quantity (e.g., using a NanoDrop spectrophotometer or

Bioanalyzer).

Synthesize cDNA from the total RNA using a reverse transcription kit.
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Perform quantitative real-time PCR (RT-qPCR) using specific primers and probes for human

HOXA9, MEIS1, and a reference housekeeping gene (e.g., GAPDH, ACTB).

Analyze the relative gene expression using the ΔΔCt method to determine the fold change in

HOXA9 and MEIS1 expression in Pinometostat-treated tumors compared to controls.[18]

Conclusion
The preclinical in vivo xenograft models of MLL-rearranged leukemia have been instrumental in

demonstrating the therapeutic potential of Pinometostat.[7][9] These studies have shown that

continuous exposure to Pinometostat leads to significant anti-tumor activity, including

complete tumor regressions.[4] The protocols and data presented in these application notes

provide a valuable resource for researchers aiming to further investigate the efficacy and

mechanism of action of Pinometostat and other DOT1L inhibitors in relevant preclinical

models. Careful attention to experimental design, including the choice of animal model, cell

line, drug formulation, and administration route, is crucial for obtaining robust and reproducible

results.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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